Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate
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Overview
Description
Preparation Methods
The synthesis of Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate typically involves the reaction of 5-(tert-butyldimethylsilyloxy)-1-pentanol with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate has shown promise in various scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating the activity of certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate can be compared with similar compounds such as:
5-(tert-Butyldimethylsilyloxy)-1-pentanol: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Benzyl carbamate: Another related compound, which lacks the tert-butyldimethylsilyloxy group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
Properties
IUPAC Name |
benzyl N-[5-[tert-butyl(dimethyl)silyl]oxypentyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3Si/c1-19(2,3)24(4,5)23-15-11-7-10-14-20-18(21)22-16-17-12-8-6-9-13-17/h6,8-9,12-13H,7,10-11,14-16H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTMLHUZIBNOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCNC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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